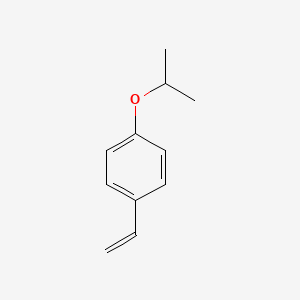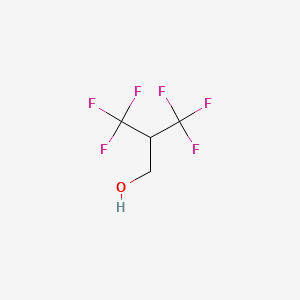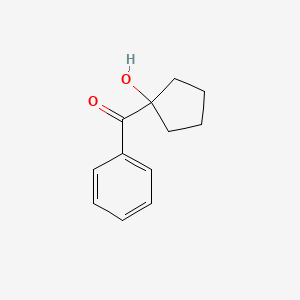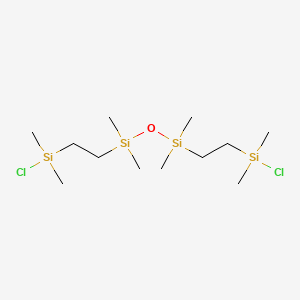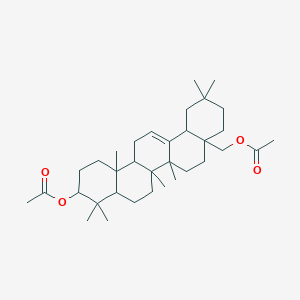
Olean-12-ene-3beta,28-diol diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Olean-12-ene-3beta,28-diol diacetate is a triterpenoid compound derived from oleanolic acid. It is known for its diverse biological activities and is often studied for its potential therapeutic applications. The compound features two acetate groups attached to the hydroxyl groups at positions 3 and 28 of the oleanane skeleton.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Olean-12-ene-3beta,28-diol diacetate typically involves the acetylation of oleanolic acid. The process begins with the extraction of oleanolic acid from natural sources such as olive leaves or other plant materials. The extracted oleanolic acid is then subjected to acetylation using acetic anhydride in the presence of a catalyst like pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves crystallization or chromatographic techniques to obtain the pure compound.
化学反応の分析
Types of Reactions: Olean-12-ene-3beta,28-diol diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups, yielding the parent diol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the acetate groups.
Major Products:
Oxidation: Products include olean-12-ene-3beta,28-dione or olean-12-ene-3beta,28-dioic acid.
Reduction: The major product is Olean-12-ene-3beta,28-diol.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like Olean-12-ene-3beta,28-diamine.
科学的研究の応用
Olean-12-ene-3beta,28-diol diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other triterpenoid derivatives.
Biology: The compound exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a subject of interest in biological studies.
Medicine: Research has shown potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: It is used in the formulation of cosmetics and skincare products due to its anti-inflammatory and antioxidant properties.
作用機序
The mechanism of action of Olean-12-ene-3beta,28-diol diacetate involves multiple molecular targets and pathways:
Anti-inflammatory: The compound inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of inflammatory mediators.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Anticancer: The compound induces apoptosis in cancer cells by activating caspases and inhibiting survival pathways such as the PI3K/Akt pathway.
類似化合物との比較
Olean-12-ene-3beta,28-diol diacetate can be compared with other triterpenoids such as:
Oleanolic Acid: The parent compound, which lacks the acetyl groups and has different biological activities.
Ursolic Acid: A similar triterpenoid with a different arrangement of functional groups, leading to distinct biological effects.
Betulinic Acid: Another triterpenoid with potent anticancer properties but differing in its molecular structure and targets.
The uniqueness of this compound lies in its dual acetylation, which enhances its lipophilicity and potentially its bioavailability and efficacy in various applications.
特性
分子式 |
C34H54O4 |
|---|---|
分子量 |
526.8 g/mol |
IUPAC名 |
(10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl)methyl acetate |
InChI |
InChI=1S/C34H54O4/c1-22(35)37-21-34-18-16-29(3,4)20-25(34)24-10-11-27-31(7)14-13-28(38-23(2)36)30(5,6)26(31)12-15-33(27,9)32(24,8)17-19-34/h10,25-28H,11-21H2,1-9H3 |
InChIキー |
DGYMSRDXTBOSQL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)
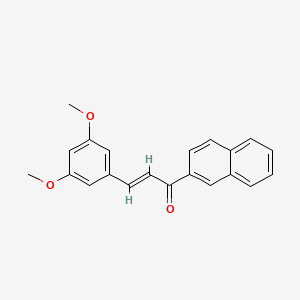
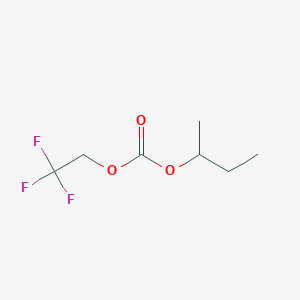
![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)
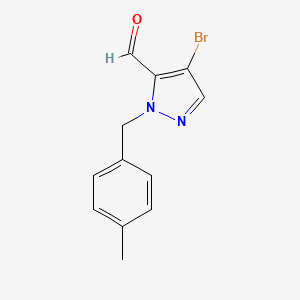
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine](/img/structure/B12083799.png)

